![molecular formula C12H25NO3 B2411866 D-Threonine, O-(1,1-dimethylethyl)-, 1,1-dimethylethyl ester CAS No. 685087-27-8](/img/structure/B2411866.png)
D-Threonine, O-(1,1-dimethylethyl)-, 1,1-dimethylethyl ester
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Description
“D-Threonine, O-(1,1-dimethylethyl)-, 1,1-dimethylethyl ester” is a heterocyclic organic compound . Its IUPAC name is methyl (2R,3S)-2-amino-3-[(2-methylpropan-2-yl)oxy]butanoate;hydrochloride . It has a molecular weight of 225.72 and a molecular formula of C9H19NO3·HCl .
Molecular Structure Analysis
The molecular structure of “D-Threonine, O-(1,1-dimethylethyl)-, 1,1-dimethylethyl ester” is characterized by the presence of a threonine molecule that has been modified with the addition of a 1,1-dimethylethyl ester group . The canonical SMILES representation of the molecule is CC(C(C(=O)OC)N)OC©©C.Cl .Physical And Chemical Properties Analysis
“D-Threonine, O-(1,1-dimethylethyl)-, 1,1-dimethylethyl ester” has a molecular weight of 251.16 g/mol . It has a XLogP3-AA value of 2.6, indicating its relative hydrophobicity . It has one hydrogen bond donor and five hydrogen bond acceptors . Its exact mass and monoisotopic mass are 251.04979827 g/mol . It has a topological polar surface area of 58 Ų .Scientific Research Applications
Dynamic Kinetic Resolution for Asymmetric Synthesis
Dynamic kinetic resolution of α-bromo esters, mediated by L-threonine derivatives, represents an innovative approach in asymmetric synthesis. This technique involves the nucleophilic substitution of α-bromo phenylacetic acid with various amine nucleophiles, facilitated by L-threonine isopropyl ester. The process yields α-amino esters, demonstrating L-threonine's potential as a chiral auxiliary in synthesizing enantiomerically enriched compounds (Kim et al., 2014).
Improved Carboxylic Acid Protection Methods
Research on 1,1-Dimethylallyl (DMA) esters of N-protected amino acids, including L-threonine derivatives, highlights advancements in protecting carboxylic acids. This method, using prenyldimethylsulfonium tetrafluroborate and CuBr catalysis, provides a safer and more efficient route to synthesize DMA esters, compared to traditional methods. These esters serve as valuable intermediates in organic synthesis, offering insights into the utility of L-threonine derivatives in synthesizing complex molecules (Sedighi et al., 2006).
Diastereoselective Addition in Synthesis
The study on diastereoselective addition of dimethyl thiophosphite to imines derived from L-threonine demonstrates the role of L-threonine derivatives in synthesizing alpha-aminophosphonothionates. These reactions provide insights into the influence of chiral auxiliary groups on the selectivity and yield of synthesized compounds, contributing to the development of methodologies for creating enantioselective substances (Tongcharoensirikul et al., 2004).
properties
IUPAC Name |
tert-butyl 2-amino-3-[(2-methylpropan-2-yl)oxy]butanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25NO3/c1-8(15-11(2,3)4)9(13)10(14)16-12(5,6)7/h8-9H,13H2,1-7H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPDIUNOGUIAFLV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)OC(C)(C)C)N)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-amino-3-[(2-methylpropan-2-yl)oxy]butanoate |
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